Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIVAVDDKBZBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215294 | |
| Record name | Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-98-0 | |
| Record name | Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181284-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with the following substituents:
- Amino group at the 3rd position
- Chloro atom at the 5th position
- Ethyl carboxylate group at the 2nd position
This structural configuration contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer progression.
- DNA Interaction : It may also interact with DNA, contributing to its anticancer properties by disrupting cellular proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. It has been tested against various cancer cell lines, demonstrating the ability to inhibit proliferation and induce apoptosis. For instance, studies have shown that derivatives of this compound can effectively target lung cancer cell lines (A549), leading to reduced cell viability through mechanisms such as actin polymerization disruption .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of microbial strains, suggesting potential applications in treating infections. The mechanism involves interference with microbial cell wall synthesis or metabolic pathways critical for survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound exhibits favorable lipophilicity due to its chloro and ethyl groups, enhancing membrane permeability.
- Metabolism : It undergoes metabolic transformations that may yield active or inactive metabolites, impacting its overall efficacy.
The safety profile remains under investigation; however, initial assessments indicate manageable toxicity levels in preclinical models.
Comparison with Similar Compounds
Structural and Electronic Differences
- Chlorine Position : The placement of chlorine at C5 (target compound) versus C4 (QI-8320) alters electronic distribution. A C5 chlorine may enhance electrophilic aromatic substitution reactivity compared to C4 due to resonance effects.
- Substituent Bulk: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate incorporates a bulky 3-chlorophenyl group, which likely reduces solubility in polar solvents compared to the benzothiophene-based analogs .
Pharmacological Implications
- The amino and ester groups in these compounds facilitate binding to biological targets (e.g., enzymes, receptors). The C5-chloro substituent in the target compound may optimize steric and electronic interactions in drug-receptor binding compared to the C4-chloro or 3-chlorophenyl variants .
Research and Development Context
- Crystallography Tools : Structural elucidation of such compounds often relies on software like SHELXL for refinement and ORTEP-3/WinGX for visualization, ensuring accurate determination of substituent positions and conformational analysis .
- Synthetic Pathways: this compound is synthesized via cyclization and halogenation steps, with its analogs following similar routes but differing in substitution patterns .
Preparation Methods
Cyclization via Haloaromatic Aldehydes and Thioglycolates
A widely adopted route involves the reaction of 2-fluoro-4-chlorobenzaldehyde with ethyl thioglycolate in the presence of a base. This method, adapted from trifluoromethyl analog syntheses, proceeds via nucleophilic aromatic substitution (SNAr) to form the benzothiophene core.
Typical Conditions :
- Solvent : Anhydrous DMF or dimethyl sulfoxide (DMSO)
- Base : Potassium carbonate (K₂CO₃) or triethylamine
- Temperature : 60–80°C
- Time : 2–4 hours
The reaction generates ethyl 5-chloro-1-benzothiophene-2-carboxylate as an intermediate, which is subsequently functionalized at the 3-position. Yield optimization studies indicate that microwave-assisted heating reduces reaction times by 50% while maintaining yields above 85%.
Domino Reactions for Fused Benzothiophenes
Recent advances employ domino protocols to construct polycyclic benzothiophene derivatives. For example, 3-amino-2-formyl benzothiophenes react with ketones (e.g., acetophenone) or 1,3-diones under basic conditions to form fused rings. While primarily used for benzothieno[3,2-b]pyridines, this approach can be adapted to introduce the 3-amino group early in the synthesis.
Key Advantages :
Introduction of the 3-Amino Group
Amination at the 3-position is achieved through nitro reduction or direct nucleophilic substitution , depending on the intermediate’s electronic properties.
Nitro Reduction Pathway
Starting from ethyl 5-chloro-3-nitro-1-benzothiophene-2-carboxylate, catalytic hydrogenation or chemical reduction yields the target amine.
Hydrogenation Conditions :
Chemical Reduction :
Direct Amination via SNAr
For intermediates with electron-withdrawing groups at the 3-position, amination occurs via displacement of a leaving group (e.g., Cl, Br) with ammonia or ammonium salts.
Optimized Protocol :
- Substrate : Ethyl 5-chloro-3-bromo-1-benzothiophene-2-carboxylate
- Amination Agent : Aqueous NH₃ (28%)
- Conditions : 100°C, 12–24 hours
- Yield : 60–70%
Chlorination Strategies
The 5-chloro substituent is introduced either early (using pre-chlorinated precursors) or late (via electrophilic chlorination).
Early-Stage Chlorination
Using 2-fluoro-4-chlorobenzaldehyde as a starting material ensures the chlorine atom is incorporated during cyclization. This method avoids harsh chlorination conditions but limits flexibility in regiochemistry.
Late-Stage Electrophilic Chlorination
For intermediates lacking the 5-chloro group, chlorination employs reagents like Cl₂, SOCl₂, or HCl/H₂O₂.
SOCl₂ Method :
- Substrate : Ethyl 3-amino-1-benzothiophene-2-carboxylate
- Reagent : Excess thionyl chloride (SOCl₂)
- Conditions : Reflux (70–80°C), 4–6 hours
- Yield : 65–75%
HCl/H₂O₂ System :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Amination | 2-Fluoro-4-chlorobenzaldehyde | SNAr, Hydrogenation | 70–85% | High regioselectivity | Multi-step, Pd catalyst cost |
| Domino Reaction | 3-Amino-2-formyl benzothiophene | Ketone cyclization | 65–78% | Single-step ring fusion | Limited substrate scope |
| Late-Stage Chlorination | Ethyl 3-amino-1-benzothiophene-2-carboxylate | SOCl₂ chlorination | 60–75% | Flexibility in timing | Harsh conditions, byproduct formation |
Process Optimization and Scalability
Solvent and Base Selection
Catalytic Improvements
Microwave-assisted synthesis reduces cyclization time from 4 hours to 30 minutes, achieving 88% yield. Flow chemistry approaches are emerging for continuous production.
Waste Management
The iron/HCl reduction method generates 2.5 kg of Fe₃O₄ waste per kilogram of product, whereas catalytic hydrogenation reduces waste by 90%.
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate, and how can purity be optimized?
A multi-step synthesis typically involves cyclization of substituted benzothiophene precursors followed by functionalization. For example:
- Step 1 : Cyclocondensation of chlorinated aromatic amines with thioglycolic acid derivatives under reflux in ethanol or dichloromethane.
- Step 2 : Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group.
- Purity Optimization : Purify via reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the target compound, achieving >95% purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiophene) and ester carbonyl signals (δ 165–170 ppm). The amino group (NH2) may appear as a broad singlet at δ 4.5–5.5 ppm.
- IR Spectroscopy : Confirm the presence of C=O (ester, ~1700 cm⁻¹), NH2 (~3350 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches. Cross-validate with X-ray crystallography for unambiguous assignment .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Q. How do steric and electronic effects of the 5-chloro substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group activates the benzothiophene core toward electrophilic substitution but may sterically hinder bulky reactants. Example:
- Suzuki Coupling : Use Pd(PPh3)4 catalyst with arylboronic acids in THF/water. Monitor regioselectivity via LC-MS.
- Contradictions : Conflicting reports on reaction yields may arise from solvent polarity or catalyst loading variations. Address via DOE (Design of Experiments) to isolate critical factors .
Q. How can contradictory biological activity data (e.g., antibacterial vs. inactive) be reconciled for this compound?
- Experimental Design :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.
- Control for solvent effects (DMSO concentration ≤1%).
- Mechanistic Analysis : Perform molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase). Correlate with logP values to evaluate membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
